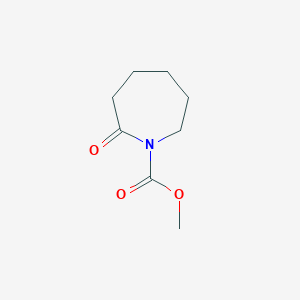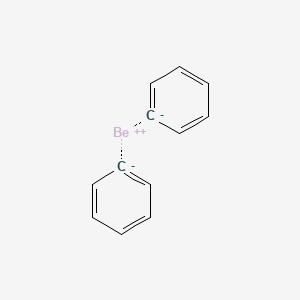![molecular formula C10H14O2 B14698954 3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione CAS No. 25237-86-9](/img/structure/B14698954.png)
3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,7-Trimethylbicyclo[410]heptane-2,5-dione is a bicyclic compound with the molecular formula C10H12O2This compound is a derivative of carene, a naturally occurring monoterpene found in the essential oils of various plants, particularly conifers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione typically involves the oxidation of 3-carene. Various oxidizing agents such as tert-butylchromate, selenium dioxide, hydrogen peroxide, and peracetic acid can be used for this purpose . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of oxidizing agents and reaction conditions is crucial to minimize by-products and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carane-3,4-diol and other oxygenated derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: tert-Butylchromate, selenium dioxide, hydrogen peroxide, and peracetic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carane-3,4-diol and other oxygenated derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, its bicyclic structure allows it to interact with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Carene: A naturally occurring monoterpene with a similar bicyclic structure.
3-Carene-2-one: An oxidized derivative of 3-carene with a ketone group at the 2-position.
3-Carene-5-one: Another oxidized derivative with a ketone group at the 5-position.
Uniqueness
3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione is unique due to its dual carbonyl groups at the 2 and 5 positions, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
25237-86-9 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3,7,7-trimethylbicyclo[4.1.0]heptane-2,5-dione |
InChI |
InChI=1S/C10H14O2/c1-5-4-6(11)7-8(9(5)12)10(7,2)3/h5,7-8H,4H2,1-3H3 |
Clé InChI |
OINIRNUCDSJIRG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C2C(C1=O)C2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
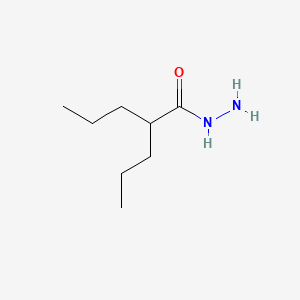
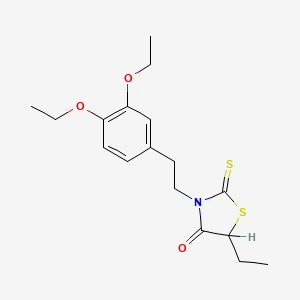
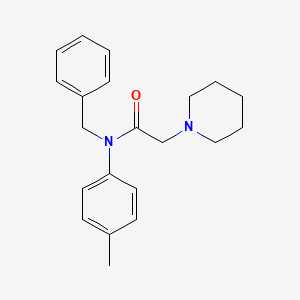
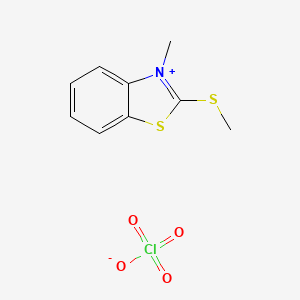

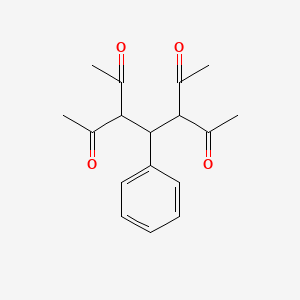


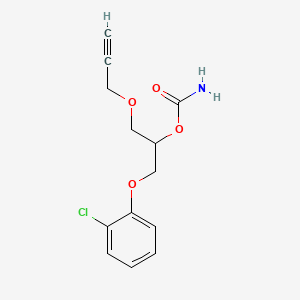
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
